molecular formula C8H15NO2 B13074934 2-(1-Amino-3-methylcyclopentyl)acetic acid

2-(1-Amino-3-methylcyclopentyl)acetic acid

Cat. No.: B13074934
M. Wt: 157.21 g/mol
InChI Key: XEHDRVYKQZWLQC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(1-Amino-3-methylcyclopentyl)acetic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentane derivatives. One common method involves the alkylation of cyclopentanone followed by amination and subsequent carboxylation.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.

    Industrial Production Methods: Industrial production may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes.

Chemical Reactions Analysis

2-(1-Amino-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

    Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

2-(1-Amino-3-methylcyclopentyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(1-Amino-3-methylcyclopentyl)acetic acid can be compared with other similar compounds:

    Similar Compounds: Examples include cyclopentaneacetic acid derivatives, amino acids with cyclopentane rings, and other substituted cyclopentanes.

    Uniqueness: Its unique structure, which combines an amino group and a carboxylic acid group on a cyclopentane ring, distinguishes it from other compounds. .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-amino-3-methylcyclopentyl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-6-2-3-8(9,4-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

XEHDRVYKQZWLQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)O)N

Origin of Product

United States

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